1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
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Overview
Description
1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are used in various medicinal applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of transition metal-catalyzed reactions, such as copper acetate-catalyzed cyclization, which facilitates the formation of the indazole ring . Another approach includes the reductive cyclization of azidobenzaldehydes and amines without the use of catalysts or solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. These methods often employ metal-catalyzed reactions due to their efficiency and minimal byproduct formation. The use of continuous flow reactors and automated synthesis can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For instance, it can inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid: Similar in structure but lacks the dimethyl groups.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another heterocyclic compound with different functional groups.
Uniqueness
1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
1,6-dimethyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6-3-4-7-8(5-6)12(2)11-9(7)10(13)14/h6H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
HTVNAVGOEPHTCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)N(N=C2C(=O)O)C |
Origin of Product |
United States |
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